2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6OS and its molecular weight is 408.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methylphenyl)acetamide, has been identified as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling .
Mode of Action
The compound interacts with USP28 by reversibly binding to it, thereby inhibiting its activity . This interaction directly affects the protein levels of USP28, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly the S phase . It also influences the epithelial-mesenchymal transition (EMT) progression, a key process in cancer metastasis .
Result of Action
The compound’s action results in the inhibition of cell proliferation . Specifically, it has been shown to inhibit the proliferation of gastric cancer cell lines . This suggests potential therapeutic applications of the compound in cancer treatment.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-2-5-9-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-7-3-4-8-15(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTRWKYWZXUFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.